molecular formula C5H7B B3191133 1,3-Pentadiene, 5-bromo- CAS No. 52022-82-9

1,3-Pentadiene, 5-bromo-

Cat. No. B3191133
CAS RN: 52022-82-9
M. Wt: 147.01 g/mol
InChI Key: LGKANOVVJSORFA-ONEGZZNKSA-N
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Description

“1,3-Pentadiene, 5-bromo-” is an organic compound with the molecular formula C5H7Br . It has a five-carbon chain with a double bond at the first and third carbon, as well as a bromine atom at the fifth carbon.


Molecular Structure Analysis

The molecular structure of “1,3-Pentadiene, 5-bromo-” includes a five-carbon chain with a double bond between the first and third carbon atoms, and a bromine atom attached to the fifth carbon . The average mass of the molecule is 147.013 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “1,3-Pentadiene, 5-bromo-” were not found in the available literature, dienes like this one are known to participate in various types of reactions. For instance, they can undergo Diels-Alder reactions, a type of [4 + 2] cycloaddition .


Physical And Chemical Properties Analysis

“1,3-Pentadiene, 5-bromo-” has a density of 1.3±0.1 g/cm3, a boiling point of 139.1±9.0 °C at 760 mmHg, and a vapor pressure of 8.1±0.2 mmHg at 25°C . It has no hydrogen bond acceptors or donors, and two freely rotating bonds .

Mechanism of Action

1,3-Pentadiene, 5-bromo- is a diene that can undergo Diels-Alder reactions with various dienophiles, such as maleic anhydride, acrylonitrile, and ethyl vinyl ether. The Diels-Alder reaction is a cycloaddition reaction that involves the formation of a cyclic compound from a diene and a dienophile. The reaction is highly regio- and stereo-selective and can be used for the synthesis of various cyclic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,3-Pentadiene, 5-bromo-. However, it is known to be a toxic compound and can cause skin and eye irritation upon contact. It is recommended to handle the compound with caution and use appropriate protective equipment.

Advantages and Limitations for Lab Experiments

1,3-Pentadiene, 5-bromo- has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high purity, which makes it suitable for various scientific research applications. However, the compound is toxic and requires special handling and disposal procedures. The compound is also sensitive to air and moisture and should be stored under inert conditions.

Future Directions

There are several future directions for the research and development of 1,3-Pentadiene, 5-bromo-. One possible direction is the synthesis of new conjugated polymers using 1,3-Pentadiene, 5-bromo- as a monomer. These polymers can have applications in optoelectronic devices, such as organic solar cells and light-emitting diodes. Another possible direction is the synthesis of new pharmaceuticals and agrochemicals using 1,3-Pentadiene, 5-bromo- as a building block. These compounds can have potential applications in the treatment of various diseases and pests.
Conclusion
In conclusion, 1,3-Pentadiene, 5-bromo- is a unique chemical compound that has several scientific research applications. The compound can be synthesized by the bromination of 1,3-pentadiene using NBS as a brominating agent. The compound is used as a building block for the synthesis of various organic compounds and as a monomer for the synthesis of conjugated polymers. The compound undergoes Diels-Alder reactions with various dienophiles and is toxic upon contact. The compound has several advantages and limitations for lab experiments and has several future directions for research and development.

Scientific Research Applications

1,3-Pentadiene, 5-bromo- is used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. It is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a monomer for the synthesis of conjugated polymers, which have applications in optoelectronic devices, such as solar cells and light-emitting diodes.

Safety and Hazards

While specific safety data for “1,3-Pentadiene, 5-bromo-” was not found, similar compounds are typically flammable and may cause skin and eye irritation . They should be handled with appropriate personal protective equipment and used only in well-ventilated areas .

properties

IUPAC Name

(3E)-5-bromopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-4H,1,5H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKANOVVJSORFA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310525
Record name (3E)-5-Bromo-1,3-pentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52022-82-9
Record name (3E)-5-Bromo-1,3-pentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52022-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3E)-5-Bromo-1,3-pentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-5-bromopenta-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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